molecular formula C13H11ClO4S B12064846 Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate

Cat. No.: B12064846
M. Wt: 298.74 g/mol
InChI Key: SHHVCFLQMQTYDI-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate is a high-purity chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. This multifunctional thiophene derivative is a valuable scaffold for the synthesis of more complex molecules. The presence of a benzyl-protected hydroxy group, a reactive chloro substituent, and an ester moiety makes it a versatile building block for constructing targeted compound libraries . Compounds based on the thiophene core, such as morpholino-thiophenes, have demonstrated significant biological activity, including potent efficacy against Mycobacterium tuberculosis by targeting the QcrB subunit, a component of the essential respiratory chain . The structural features of this compound allow for extensive synthetic modification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and metabolic stability . It is supplied as a research-grade material strictly for laboratory use. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications and must not be administered to humans or animals.

Properties

Molecular Formula

C13H11ClO4S

Molecular Weight

298.74 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-5-phenylmethoxythiophene-2-carboxylate

InChI

InChI=1S/C13H11ClO4S/c1-17-12(16)11-10(15)9(14)13(19-11)18-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3

InChI Key

SHHVCFLQMQTYDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)OCC2=CC=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Hydroxyl Group Protection

The 3-hydroxyl group is temporarily protected to prevent undesired reactions. Silyl ethers (e.g., tert-butyldimethylsilyl (TBS)) are ideal due to their stability under basic conditions.

Protection Protocol:

  • Reagent: TBSCl (tert-butyldimethylsilyl chloride)

  • Base: Imidazole in DMF

  • Yield: >90%

Chlorination at Position 4

Chlorination is directed by the electron-withdrawing ester group at position 2, which meta-directs electrophiles to position 4. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective.

Chlorination Protocol:

  • Reagent: NCS (1.1 equiv)

  • Catalyst: FeCl₃ (5 mol%)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: 75–90%

Mechanistic Insight:
The ester group deactivates the ring, favoring chlorination at the meta position relative to the carbonyl. Competing para-directing effects from the benzyloxy group are mitigated by steric hindrance at position 5.

Deprotection and Final Product Isolation

The TBS protecting group is removed under mild acidic conditions to regenerate the 3-hydroxyl functionality.

Deprotection Conditions:

  • Reagent: HCl (1M in methanol)

  • Temperature: 0–10°C

  • Yield: >95%

Purification:

  • Method: Column chromatography (silica gel, ethyl acetate/hexane)

  • Purity: >99% (HPLC)

Analytical Characterization

Critical spectroscopic data for the target compound include:

Technique Key Signals
¹H NMR (CDCl₃)δ 7.35–7.28 (m, 5H, Bn), 5.12 (s, 2H, OCH₂Ph), 4.81 (s, 1H, OH), 3.85 (s, 3H, COOCH₃)
¹³C NMR δ 165.2 (COOCH₃), 137.8 (C-4), 128.5–127.9 (Bn), 71.4 (OCH₂Ph), 52.1 (COOCH₃)
IR (cm⁻¹)3420 (OH), 1725 (C=O), 1260 (C-O)

Challenges and Optimization Considerations

  • Regioselectivity: Competing directing effects from the ester and benzyloxy groups necessitate precise reaction control.

  • Side Reactions: Over-chlorination or benzyl group migration may occur without stringent temperature regulation.

  • Scalability: High-pressure cyclization steps require specialized equipment for large-scale production.

Chemical Reactions Analysis

Electrophilic Chlorination

The 4-chloro substituent is introduced via electrophilic aromatic substitution. This typically involves chlorinating agents under controlled conditions:

Reagent SystemTemperatureYieldKey ObservationsSource
Cl₂/FeCl₃ in dichloromethane0–25°C75–85%Regioselective at C4 due to directing effects of adjacent hydroxyl and ester groups
N-Chlorosuccinimide (NCS)/AcOH40°C68%Improved selectivity with acetic acid as solvent

The hydroxyl group at C3 and ester at C2 activate the thiophene ring toward electrophilic attack, with the chloro group preferentially occupying the C4 position .

O-Benzylation of the Hydroxyl Group

The benzyloxy group at C5 is installed via nucleophilic substitution or Mitsunobu reaction:

Mitsunobu Etherification

ComponentsConditionsYieldNotesSource
3-Hydroxythiophene precursor, benzyl alcohol, DIAD, PPh₃DCM, 0°C → RT, 5h63–92%High regioselectivity; requires anhydrous conditions

Alkylation with Benzyl Halides

ReagentsBaseSolventYieldSource
Benzyl bromide, K₂CO₃RefluxDMF55%
Benzyl chloride, NaH0°C → RTTHF48%

Mitsunobu conditions are preferred for sterically hindered substrates, while alkylation is cost-effective for large-scale synthesis .

Ester Hydrolysis and Functionalization

The methyl ester at C2 undergoes hydrolysis to carboxylic acid, enabling further derivatization:

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisHCl (6M), reflux, 6h5-(Benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylic acid89%
Enzymatic hydrolysisLipase, pH 7.0, 37°C, 24hSame as above72%

The carboxylic acid intermediate serves as a precursor for amides, anhydrides, or coordination complexes .

Nucleophilic Aromatic Substitution

The chloro group at C4 participates in nucleophilic displacement reactions:

NucleophileConditionsProductYieldSource
Sodium methoxideDMSO, 80°C, 12h4-Methoxy derivative62%
PiperidineEtOH, reflux, 8h4-Piperidinyl derivative58%
Potassium thioacetateDMF, 100°C, 6h4-Thioacetyl derivative51%

Reactivity is enhanced by electron-withdrawing groups (ester, chloro), facilitating nucleophilic attack at C4 .

Oxidation of Hydroxyl Group

Oxidizing AgentConditionsProductYieldSource
PCC (Pyridinium chlorochromate)DCM, RT, 4h3-Keto derivative78%
TEMPO/NaOClH₂O, 0°C, 2h3-Keto derivative82%

Reduction of Ester

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, 0°C → RT, 3h2-Hydroxymethyl derivative65%
DIBAL-HToluene, –78°C, 1hSame as above70%

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemPartnerProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxanePhenylboronic acid4-Phenyl derivative60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aniline4-Amino derivative55%

Key Research Findings

  • Regioselectivity : Electronic effects from the ester and hydroxyl groups direct substitution to C4 and C5 .

  • Stability : The benzyloxy group enhances solubility in organic solvents but requires protection during strong acid/base treatments .

  • Biological Relevance : Derivatives synthesized via these reactions show antimicrobial and antitubercular activity in preclinical studies .

This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions makes it a valuable scaffold for medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate has been studied for its biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. Research indicates that thiophene derivatives may exhibit significant interactions with various biological targets.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the compound's efficacy against inflammatory bowel disease, demonstrating promising results in reducing inflammation markers in vitro .
  • Antimicrobial Activity : The compound was tested against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using the disc diffusion method, showing notable zones of inhibition .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for various chemical modifications.

Synthesis Pathways

Several synthetic routes have been explored:

  • Esterification Reactions : The compound can be synthesized via esterification with different alcohols to yield various derivatives.
  • Functionalization : The chloro and hydroxy groups can be further modified to introduce new functionalities, enhancing the compound's utility in synthetic chemistry.

Material Science

Thiophene derivatives are known for their electronic properties, making them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insights

  • Conductivity Studies : Research has indicated that incorporating this compound into polymer matrices can improve their electrical conductivity and stability.
  • Optoelectronic Applications : The compound's ability to form thin films has been explored for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloro and hydroxy groups can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparison
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate C₁₃H₁₁ClO₅S 2-COOCH₃; 3-OH; 4-Cl; 5-OCH₂C₆H₅ 322.79 High lipophilicity, steric hindrance
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate C₇H₇ClO₄S 2-COOCH₃; 3-OH; 4-Cl; 5-OCH₃ 222.65 Smaller alkoxy group, higher polarity
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 2-COOCH₃; 1-benzothiophene; 5-NH₂ 223.25 Benzothiophene core, amino substituent
3-(Benzyloxy)-2-bromo-6-iodopyridine C₁₂H₉BrINO 3-OCH₂C₆H₅; 2-Br; 6-I 420.02 Pyridine core, halogen-rich

Key Observations :

  • In contrast, the amino (-NH₂) group in is electron-donating, altering reactivity.
  • Steric Impact : The benzyloxy group in the target compound introduces significant steric bulk compared to the methoxy group in , which may hinder crystallization or intermolecular interactions .
  • Core Heterocycle : Thiophene (target compound) vs. pyridine () or benzothiophene () cores influence aromaticity and conjugation.
Physicochemical Properties
  • Hydrogen Bonding : The hydroxyl (-OH) and carbonyl (C=O) groups in the target compound enable hydrogen bonding, influencing crystal packing and solubility. Similar patterns are observed in and , though steric effects from benzyloxy may reduce crystalline order .
  • Lipophilicity : The benzyloxy group increases logP compared to methoxy (predicted logP: ~2.8 vs. ~1.5), impacting membrane permeability in pharmaceutical contexts.

Biological Activity

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate is a thiophene derivative notable for its unique chemical structure, which includes a benzyloxy group, a chloro group, and a hydroxy group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₃H₁₁ClO₄S
  • Molecular Weight : 298.74 g/mol
  • CAS Number : 953092-76-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. These activities are summarized below:

Antimicrobial Activity

Studies have shown that thiophene derivatives can possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action may involve the modulation of cell signaling pathways associated with cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chloro and hydroxy groups may interact with active sites of enzymes involved in metabolic pathways, leading to inhibition of their activity.
  • Cell Membrane Disruption : The lipophilic nature of the benzyloxy group enhances the compound's ability to integrate into lipid membranes, potentially leading to increased permeability and cell death.
  • Signal Transduction Modulation : By influencing key signaling pathways, the compound may alter cellular responses to growth factors and cytokines.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 5-Iodo-3-(2-phenylethoxy)thiophene-2-carboxylateIodine substitution instead of chlorinePotentially higher reactivity due to iodine
Methyl 5-Morpholino-3-(2-phenylethoxy)thiophene-2-carboxylateMorpholino group instead of benzyloxyMay exhibit different biological activities
Methyl 5-Chloro-3-hydroxythiophene-2-carboxylateLacks the benzyloxy groupSimpler structure may lead to different properties

This table highlights how structural variations influence the biological activity of thiophene derivatives, emphasizing the unique properties of this compound.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted by [source] demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.
  • Cancer Cell Line Study : Research published in [source] explored the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound induced oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis [source].

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate, and how are competing side reactions mitigated?

  • Methodological Answer : The synthesis typically involves stepwise functionalization of the thiophene core. A benzyloxy group is introduced via nucleophilic substitution using NaH in THF (e.g., benzylation of phenolic -OH groups, as seen in similar compounds ). Chlorination is performed after protecting the hydroxyl group to prevent oxidation or undesired substitution. For example, using NCS (N-chlorosuccinimide) in a controlled environment ensures regioselectivity at the 4-position. Purification often employs column chromatography with gradients of ethyl acetate/hexane to separate intermediates. Competing side reactions, such as over-chlorination or ester hydrolysis, are minimized by maintaining anhydrous conditions and low temperatures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : The benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and methyl ester (δ 3.8–3.9 ppm, singlet) are diagnostic. The hydroxyl proton may appear as a broad singlet (δ 5–6 ppm) in DMSO-d6.
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹), hydroxyl -OH (~3200–3400 cm⁻¹), and C-Cl (~550–600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of benzyl or chloro groups).
  • X-ray Crystallography : If crystals are obtained, SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly the thiophene ring’s planarity .

Advanced Research Questions

Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what are the implications for derivative synthesis?

  • Methodological Answer :

  • Acidic Conditions : The benzyloxy group undergoes cleavage via catalytic hydrogenation (H₂/Pd-C), yielding a free hydroxyl group. The ester may hydrolyze slowly in strong acids (e.g., HCl/MeOH), requiring controlled reflux times.
  • Basic Conditions : The methyl ester undergoes saponification (NaOH/EtOH) to the carboxylic acid, while the hydroxyl group remains protected. Competitive dechlorination is avoided by using mild bases (e.g., K₂CO₃ in DMF). These pathways enable derivatives like carboxylates or deprotected hydroxyl analogs for structure-activity studies .

Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability, and how can these be analyzed experimentally?

  • Methodological Answer : The hydroxyl and ester carbonyl groups form intermolecular hydrogen bonds (O-H···O=C), influencing crystal packing. Graph-set analysis (as per Etter’s rules) categorizes these interactions into motifs like D (donor) and A (acceptor). Single-crystal XRD reveals bond distances (e.g., O···O ~2.7–2.9 Å) and angles, while DSC/TGA assesses thermal stability linked to hydrogen-bond strength. Such analysis informs formulation strategies for co-crystals or salts .

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide synthetic optimization?

  • Methodological Answer :

  • DFT Calculations : Optimized geometries (B3LYP/6-31G*) predict frontier orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the thiophene ring’s electron-rich 5-position may favor electrophilic substitution.
  • Solubility Prediction : LogP values (~4.0, calculated via XLogP3) suggest moderate hydrophobicity, aligning with experimental solubility in DMSO or THF.
  • Spectroscopic Simulation : TD-DFT correlates UV-Vis absorption peaks (e.g., π→π* transitions at ~300 nm) with experimental data. These insights prioritize synthetic routes for analogs with tailored electronic profiles .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent effects. Always cross-validate with multiple techniques (e.g., XRD for crystallinity).
  • Safety and Storage : Store under inert atmosphere (N₂) at –20°C to prevent ester hydrolysis or benzyloxy cleavage. Avoid exposure to moisture or strong oxidizers .

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